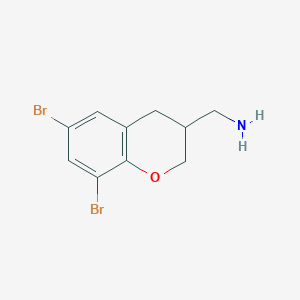
(6,8-Dibromochroman-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,8-Dibromochroman-3-YL)methanamine is a chemical compound with the molecular formula C10H11Br2NO and a molecular weight of 321.01 g/mol . . This compound is characterized by the presence of two bromine atoms attached to a chroman ring, which is a derivative of chromane, and a methanamine group attached to the third position of the chroman ring.
Preparation Methods
The synthesis of (6,8-Dibromochroman-3-YL)methanamine can be achieved through several methodsThe reaction conditions typically involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 6 and 8 positions of the chroman ring . The subsequent introduction of the methanamine group can be achieved through reductive amination or other suitable amination reactions .
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
(6,8-Dibromochroman-3-YL)methanamine undergoes various chemical reactions, including:
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in amine derivatives .
Scientific Research Applications
(6,8-Dibromochroman-3-YL)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (6,8-Dibromochroman-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding interactions, which can influence the compound’s binding affinity to target proteins or enzymes . Additionally, the methanamine group can form hydrogen bonds with biological molecules, further modulating the compound’s activity .
Comparison with Similar Compounds
(6,8-Dibromochroman-3-YL)methanamine can be compared with other similar compounds, such as:
(6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride: This compound also contains a bromine atom and a methanamine group, but it has a different core structure (pyridine vs.
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound features a furan ring instead of a chroman ring, but it also contains a methanamine group.
The uniqueness of this compound lies in its specific bromination pattern and the presence of the chroman ring, which can impart distinct chemical and biological properties compared to its analogs .
Biological Activity
The compound (6,8-Dibromochroman-3-YL)methanamine is an organic molecule notable for its unique structure, featuring a chroman backbone with dual bromination at the 6 and 8 positions. This structural configuration is hypothesized to enhance its biological activity compared to other related compounds. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₃H₁₂Br₂N
- Molecular Weight : Approximately 295.723 g/mol
- Structure : The compound consists of a chroman structure with bromine atoms at the 6 and 8 positions and a methanamine group at the 3 position.
Reactivity
The presence of bromine atoms contributes to the compound's electrophilic nature, allowing it to participate in various chemical reactions that can lead to the synthesis of derivatives with tailored biological activities. The dual bromination may enhance interactions with biological targets, potentially increasing efficacy in therapeutic applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antioxidant Properties : Similar compounds have shown potential in scavenging free radicals, suggesting that this compound might exhibit antioxidative effects.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Efficacy
A study investigating the antimicrobial properties of halogenated chromans found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The dual bromination was noted to enhance this activity due to increased lipophilicity and membrane penetration .
Antioxidative Effects
Research has indicated that chroman derivatives can function as antioxidants. For instance, studies on related chroman compounds demonstrated their ability to reduce oxidative stress markers in cellular models. This suggests that this compound could also possess similar properties, warranting further investigation .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (6-Bromochroman-3-YL)methanamine | C₁₂H₁₂BrN | Contains one bromine atom; simpler structure |
| (7-Bromochroman-3-YL)methanamine | C₁₂H₁₂BrN | Bromination at the 7 position; altered properties |
| (4-Bromophenyl)(chroman) | C₁₃H₉BrO | Contains a phenyl group; different reactivity |
The comparative analysis indicates that this compound's unique positioning of bromine atoms likely influences its interaction with biological targets more effectively than its analogs .
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
(6,8-dibromo-3,4-dihydro-2H-chromen-3-yl)methanamine |
InChI |
InChI=1S/C10H11Br2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h2-3,6H,1,4-5,13H2 |
InChI Key |
SGWPMFUMHIBQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2Br)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















